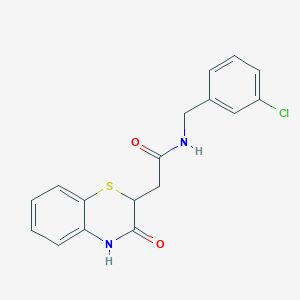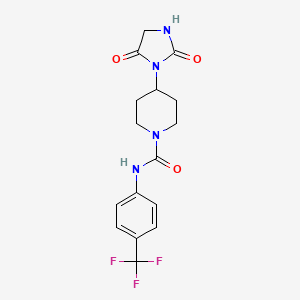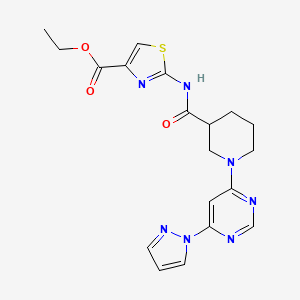![molecular formula C16H16FN3O2 B2621693 2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2310096-54-7](/img/structure/B2621693.png)
2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one, also known as FBM-1, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBM-1 is a pyridazinone derivative that has been synthesized using a multi-step process, and it exhibits promising pharmacological properties that make it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of 2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is its potent anti-tumor activity, which makes it a potential candidate for the development of new cancer drugs. This compound has also been shown to exhibit low toxicity, which is an important consideration for the development of new drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one. One potential direction is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the study of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which can pave the way for its clinical development as a potential cancer drug.
In conclusion, this compound is a novel compound that exhibits potent anti-tumor activity and has potential therapeutic applications in the field of cancer research. The synthesis of this compound has been optimized to obtain high yields and purity, and its mechanism of action is not fully understood. This compound exhibits potent anti-inflammatory and antioxidant properties and has low toxicity. However, its poor solubility is a limitation that needs to be addressed. Future studies are needed to evaluate the safety and efficacy of this compound in vivo and to explore its potential therapeutic applications.
合成法
2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one has been synthesized using a multi-step process that involves the reaction of 3-fluorobenzoyl chloride with azetidine-3-methanol to obtain 1-(3-fluorobenzoyl)azetidin-3-ol. This intermediate is then reacted with 6-methylpyridazin-3-one in the presence of a base to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
2-[[1-(3-fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-11-5-6-15(21)20(18-11)10-12-8-19(9-12)16(22)13-3-2-4-14(17)7-13/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXZHSZUFIKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)

![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
![2-[1-(4-Phenylpiperazin-1-yl)ethylidene]indene-1,3-dione](/img/structure/B2621627.png)
![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2621630.png)

![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
![2-[2-(2-Fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2621633.png)